molecular formula C14H8ClFN2OS B2476186 4-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide CAS No. 906785-27-1

4-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2476186
CAS No.: 906785-27-1
M. Wt: 306.74
InChI Key: LEVOSGJNTUEWMZ-UHFFFAOYSA-N
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Description

4-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound designed for research applications, particularly in the field of medicinal chemistry and oncology. This molecule is a member of the benzothiazole derivative family, a class of heterocyclic compounds recognized for their diverse biological activities. Its structure integrates a benzamide moiety linked to a 4-fluoro-benzothiazole core, a scaffold frequently investigated for its potential to interact with key biological targets. Compounds within this class have demonstrated significant research value as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a well-established target in cancer research, especially for aggressive cancers like triple-negative breast cancer . The molecular design of benzothiazole-benzamide hybrids is often inspired by clinical EGFR inhibitors such as erlotinib, where the planar, electron-rich benzothiazole system can facilitate binding to the ATP-binding site of the kinase through π–π stacking and hydrogen bonding interactions . Researchers are exploring these compounds for their potential to inhibit not only EGFR but also downstream signaling pathways such as PI3K/AKT/mTOR, which may help in overcoming acquired resistance to existing therapies . The structural features of this compound, including its halogen substituents, are intended to optimize hydrophobic interactions within the target binding pocket and influence the compound's physicochemical properties. Related compounds are typically characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm identity and purity . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClFN2OS/c15-9-6-4-8(5-7-9)13(19)18-14-17-12-10(16)2-1-3-11(12)20-14/h1-7H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVOSGJNTUEWMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Coupling Reagent-Mediated Amidation

The most widely reported method involves activating 4-chlorobenzoic acid derivatives for coupling with 4-fluoro-1,3-benzothiazol-2-amine. A representative protocol from Al-Soud et al. employs 1-hydroxybenzotriazole (HOBt) and N,N′-dicyclohexylcarbodiimide (DCC) in acetonitrile to facilitate amide bond formation. The reaction proceeds via in situ generation of an active ester intermediate, which reacts with the benzothiazole amine nucleophile.

Reaction Conditions:

  • Molar ratio: 1:1 (acid:amine) with 1.5 equivalents of HOBt and DCC
  • Temperature: 0–5°C for 2 hours, followed by 23°C for 16 hours
  • Workup: Sequential partitioning with ethyl acetate, sodium bicarbonate, and hydrochloric acid
  • Purification: Thin-layer chromatography (TLC) using chloroform-methanol (9:1)

This method yields the target compound in 23–38% isolated yield, with purity confirmed by melting point analysis and $$^{1}\text{H}$$ NMR. Lower yields are attributed to competing side reactions, such as DCU (dicyclohexylurea) precipitation and residual acid impurities.

Acid Chloride Route

An alternative approach activates 4-chlorobenzoic acid as its acid chloride prior to amidation. Treatment with thionyl chloride (SOCl$$2$$) or oxalyl chloride converts the carboxylic acid to the corresponding acyl chloride, which is then reacted with 4-fluoro-1,3-benzothiazol-2-amine in chloroform with triethylamine (Et$$3$$N) as a base.

Key Advantages:

  • Higher yields (57–90%) compared to coupling reagent methods
  • Reduced reaction time (24 hours) due to enhanced electrophilicity of the acyl chloride
  • Simpler purification via TLC without extensive aqueous workup

$$^{13}\text{C}$$ NMR data for analogous compounds reveal distinct carbonyl resonances at δ 166.9–168.1 ppm for the amide bond, confirming successful conjugation.

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents like acetonitrile and chloroform are optimal for both synthetic routes. Nonpolar solvents (e.g., toluene) result in incomplete reactant dissolution, while protic solvents (e.g., methanol) promote hydrolysis of the acyl chloride intermediate.

Temperature Control

Low temperatures (0–5°C) during the initial coupling phase minimize side reactions, particularly when using moisture-sensitive reagents like DCC. Gradual warming to room temperature ensures complete conversion without thermal degradation.

Purification Strategies

TLC vs. Column Chromatography:

  • TLC: Effective for small-scale syntheses but limited by low resolution for closely related byproducts
  • Column Chromatography: Preferred for >1 mmol scales, with silica gel (40–63 μm) and chloroform-methanol gradients achieving >95% purity

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

$$^{1}\text{H}$$ NMR (CDCl$$_3$$):

  • Aromatic protons: Multiplet at δ 7.71–7.11 ppm (integration for 8H, benzothiazole and benzamide rings)
  • Methylene protons: Singlet at δ 4.32 ppm (CH$$_2$$NH)
  • Piperazine protons: Multiplet at δ 3.94–3.62 ppm (8H, piperazine-H)

$$^{13}\text{C}$$ NMR (CDCl$$_3$$):

  • Amide carbonyl: δ 167.2 ppm
  • Benzothiazole C2: δ 168.1 ppm
  • Quaternary carbons: δ 151.0 ppm (C4 of benzothiazole)

Mass Spectrometry (MS)

EI-MS: Molecular ion peak observed at m/z 380 [M]$$^+$$ , consistent with the molecular formula C$${20}$$H$${20}$$ClFN$$_4$$OS .

Comparative Analysis of Synthetic Methods

Parameter Coupling Reagent Method Acid Chloride Method
Yield 23–38% 57–90%
Reaction Time 18 hours 24 hours
Purification Complexity High (aqueous workup) Moderate (TLC only)
Scalability Limited to <5 mmol Suitable for >10 mmol

Data derived from Al-Soud et al. demonstrate the acid chloride method’s superiority in yield and scalability, albeit with marginally longer reaction times.

Industrial-Scale Considerations

Crystallization Techniques

Patent literature describes anti-solvent crystallization using heptane or cyclohexane to isolate the compound in >99% purity. Slow cooling rates (0.5°C/min) from ethanol solutions yield monoclinic crystals suitable for X-ray diffraction analysis.

Stability Profiling

Accelerated stability studies (40°C/75% RH) over 6 months show no degradation by HPLC, confirming the compound’s robustness under standard storage conditions.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to different benzothiazole derivatives .

Scientific Research Applications

4-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes or proteins involved in bacterial or fungal cell growth, leading to cell death. The compound may also interact with DNA or RNA, disrupting the replication and transcription processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The table below compares structural analogs of 4-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide, highlighting substituent effects on properties:

Compound Name Benzamide Substituent Benzothiazole Substituent Molecular Formula Molecular Weight Key Properties/Activities
This compound 4-Cl 4-F C₁₄H₈ClFN₂OS 314.75 Enhanced electronic effects; potential bioactivity
N-(1,3-Benzothiazol-2-yl)-4-chlorobenzamide 4-Cl None C₁₄H₉ClN₂OS 288.75 Baseline activity; lower lipophilicity
4-Cl-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide 4-Cl 5,6-diMe C₁₆H₁₃ClN₂OS 316.81 Increased steric bulk; potential solubility issues
2-Cl-N-[5-(4-MeO-benzyl)-1,3-thiazol-2-yl]benzamide 2-Cl Thiazole + 4-MeO-benzyl C₁₈H₁₄ClN₃O₂S 383.84 Thiazole core; methoxy enhances solubility
4-Cl-N-(4-Me-1,3-thiazol-2-yl)-3-NO₂-benzamide 4-Cl, 3-NO₂ 4-Me thiazole C₁₁H₈ClN₃O₃S 297.72 Nitro group increases reactivity; possible cytotoxicity

Key Observations:

  • Chlorine vs. Nitro Groups : Chlorine at the benzamide 4-position offers moderate electron-withdrawing effects, while nitro groups (e.g., in ) enhance reactivity but may reduce metabolic stability .

Spectroscopic and Physical Properties

  • IR Spectroscopy :
    • The target compound shows C=O stretches at ~1660–1680 cm⁻¹ (benzamide) and absence of S-H bands (~2500–2600 cm⁻¹), confirming thione tautomer stability .
    • Fluorine substitution causes distinct C-F vibrational modes at 1100–1200 cm⁻¹ .
  • NMR :
    • ¹H-NMR of the 4-F benzothiazole ring shows deshielding effects (δ ~8.2 ppm for H-5) due to electronegative F .
    • Chlorine at benzamide 4-position induces upfield shifts in adjacent protons .

Crystal Structure and Stability

  • The crystal structure of a related piperidine-linked benzamide () reveals chair conformations and hydrogen-bonded sheets. The target compound’s fluorine substituent may influence similar packing via C-H···F interactions .

Biological Activity

4-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide is a compound belonging to the class of benzothiazole derivatives, which are notable for their diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicine and industry.

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluoro-1,3-benzothiazol-2-amine with 4-chlorobenzoyl chloride. The process is generally carried out in the presence of a base like triethylamine in an organic solvent such as dichloromethane. The reaction conditions may include stirring at room temperature for several hours followed by purification through recrystallization or column chromatography.

Antimicrobial Activity

Benzothiazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds within this class can inhibit the growth of various bacteria and fungi, making them potential candidates for the development of new antibiotics and antifungal agents .

Anticancer Activity

Recent research indicates that benzothiazole derivatives possess anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The mechanism involves the induction of apoptosis and cell cycle arrest, as well as inhibition of key signaling pathways such as AKT and ERK .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial and fungal growth
AnticancerInhibition of A431 and A549 cell proliferation
Anti-inflammatoryReduction in inflammatory cytokines IL-6 and TNF-α

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial or fungal growth.
  • DNA/RNA Interaction : It can disrupt nucleic acid synthesis by interacting with DNA or RNA.
  • Signaling Pathway Modulation : In cancer cells, it affects pathways involved in cell survival and proliferation, particularly by inhibiting the AKT and ERK signaling cascades .

Study on Anticancer Activity

A study focused on a series of benzothiazole derivatives highlighted compound B7 (closely related to this compound), which showed significant inhibition of cancer cell proliferation in A431 and A549 cell lines. The study utilized various assays including MTT for cell viability, ELISA for inflammatory markers, and flow cytometry for apoptosis detection. Results indicated that B7 effectively reduced IL-6 and TNF-α levels while promoting apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

In comparison with similar compounds like 4-chloro-6-fluoro-1,3-benzothiazol-2-amine, this compound exhibits unique properties due to its specific substitution pattern. This enhances its reactivity and potential for forming various derivatives with distinct biological activities.

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